N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
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Overview
Description
“N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine” is a small molecule compound. It belongs to the class of nitroaromatic compounds. It is related to other compounds such as “N4- ( (4- (Aminomethyl)cyclohexyl)methyl)-5-nitro-N2- (2- (trifluoromethoxy)benzyl)pyrimidine-2,4-diamine” and “N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine” which have similar structures .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized . The synthesis involved incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives were tested for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The CDK6 inhibitory activities of these compounds were also tested .Properties
IUPAC Name |
2-N-benzyl-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-13-16(23(24)25)17(21-15-10-6-3-7-11-15)22-18(20-13)19-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBGYVMMRIGDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=CC=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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